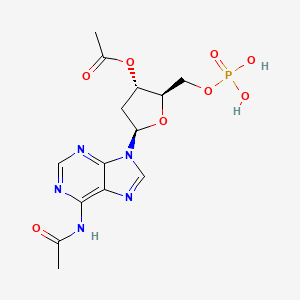

N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate)

Description

Table 2: Conformational Parameters from X-ray Studies

| Parameter | Value | Comparison to Unmodified 2'-dAMP |

|---|---|---|

| Ribose pseudorotation phase (P) | 162° | 144° (C2'-endo) |

| Glycosidic angle (χ) | −125° | −110° |

| P–O5' bond length | 1.52 Å | 1.49 Å |

| Acetyl group dihedral angle | 62° | N/A |

Properties

CAS No. |

51246-81-2 |

|---|---|

Molecular Formula |

C14H18N5O8P |

Molecular Weight |

415.30 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-acetamidopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C14H18N5O8P/c1-7(20)18-13-12-14(16-5-15-13)19(6-17-12)11-3-9(26-8(2)21)10(27-11)4-25-28(22,23)24/h5-6,9-11H,3-4H2,1-2H3,(H2,22,23,24)(H,15,16,18,20)/t9-,10+,11+/m0/s1 |

InChI Key |

RETLMHDIZMOVDM-HBNTYKKESA-N |

Isomeric SMILES |

CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)OC(=O)C |

Canonical SMILES |

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis

The synthesis of N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) typically follows these general steps:

- Acetylation : Introduction of acetyl groups at the N6 and 3' positions of the nucleoside.

- Phosphorylation : Addition of a dihydrogen phosphate group at the 5' position.

These steps require careful control of reaction conditions to ensure selective modification and high yield.

Step-by-Step Preparation

Step 1: Protection of Hydroxyl Groups

- The hydroxyl groups at the 3' and 5' positions of 2'-deoxyadenosine are protected using cyclic disiloxane derivatives or other protective groups.

- Example: Reaction with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in anhydrous pyridine yields protected intermediates.

Step 2: Acetylation

- Acetylation is performed to introduce acetyl groups selectively at the N6 and 3' positions.

- Common reagents include acetic anhydride in the presence of catalysts like dimethylaminopyridine (DMAP).

- The reaction conditions are optimized to avoid over-acetylation or side reactions.

Step 3: Deprotection

- After acetylation, the protective groups on the hydroxyls are removed under mild acidic conditions (e.g., acetic acid in water).

- This step ensures that only the desired acetyl groups remain intact.

Step 4: Phosphorylation

- The free hydroxyl group at the 5' position is phosphorylated using reagents like tris(tetra-n-butylammonium) hydrogen pyrophosphate.

- The reaction is typically carried out in anhydrous solvents such as acetonitrile to prevent hydrolysis.

- The resulting product is purified using ion exchange chromatography to obtain the dihydrogen phosphate salt form.

Reaction Conditions and Optimization

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Cyclic disiloxane derivatives, pyridine | ~59% |

| Acetylation | Acetic anhydride, DMAP | ~89% |

| Deprotection | Acetic acid in water | High (>90%) |

| Phosphorylation | Tris(tetra-n-butylammonium) hydrogen pyrophosphate | ~38% |

Reaction yields can vary depending on reagent quality, solvent purity, and reaction time. Optimizing these parameters is critical for achieving high-purity products.

Analytical Confirmation

After synthesis, the structure and purity of N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) are confirmed using:

- NMR Spectroscopy : To verify chemical shifts corresponding to acetyl and phosphate groups.

- Mass Spectrometry (MS) : To confirm molecular weight (415.30 g/mol).

- HPLC or TLC : For purity analysis and separation of by-products.

Challenges in Synthesis

- Selective Acetylation : Ensuring selective modification without affecting other functional groups.

- Phosphate Group Stability : Avoiding hydrolysis during phosphorylation and purification steps.

- Yield Optimization : Balancing reaction conditions to maximize yield while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the purine base or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the purine base or the phosphonooxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base.

Scientific Research Applications

N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) is a modified nucleoside that is used in biochemical research and applications. It has a molecular weight of approximately 415.30 g/mol . The compound features an acetyl group at the 3' position of the ribose sugar, which distinguishes it from its parent compound, 2'-deoxyadenosine 5'-(dihydrogen phosphate). The addition of the acetyl group can influence the compound's solubility, stability, and interaction with biological systems.

Scientific Research Applications

N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) exhibits biological activities that are essential for understanding its role in cellular processes. It can act as a substrate for various enzymes involved in nucleic acid synthesis and metabolism. Moreover, due to its structural similarity to natural nucleotides, it may influence DNA and RNA synthesis, potentially serving as an inhibitor or modulator in biochemical pathways. Studies suggest that modifications like acetylation can enhance or alter the binding affinity of nucleosides to their respective enzymes or receptors.

The uniqueness of 3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) lies in its specific modification at the ribose sugar, which can significantly influence its biochemical properties and interactions within biological systems.

Comparable Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2'-Deoxyadenosine 5'-(dihydrogen phosphate) | Natural nucleotide | No acetyl groups |

| 3',5'-Di-O-acetyl-2'-deoxyadenosine | Two acetyl groups | Enhanced hydrophobicity |

| N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) | Additional N-acetyl modification | Increased potential for enzyme interaction |

Synthesis

The synthesis of 3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) typically involves the acetylation of 2'-deoxyadenosine followed by phosphorylation.

One common method includes:

- Acetylation of 2'-deoxyadenosine

- Phosphorylation

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids or enzymes, affecting their function. The phosphonooxy group may participate in phosphorylation reactions, altering the activity of proteins and other biomolecules. These interactions can modulate various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

N-Benzoyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) (CAS 59033-76-0)

- Structural Differences :

- Replaces the N-acetyl group with a benzoyl group (bulkier aromatic protection).

- Lacks the 3'-O-acetyl group.

- Functional Impact :

2'-Deoxy-2'-fluoroadenosine 5'-(dihydrogen phosphate)

- Structural Differences: Substitutes the 2'-hydrogen with fluorine, creating a 2'-fluoro-2'-deoxy sugar. No acetyl protection.

- Functional Impact :

3'-Phosphate-2'-Deoxyadenosine-5'-Triphosphate

- Structural Differences: Contains a 3'-phosphate and 5'-triphosphate group (vs. 5'-monophosphate in the target compound).

- Functional Impact :

Phenoxyacetyl-2'-Deoxyadenosine (PAC-dA-CE) Phosphoramidite

- Structural Differences: Uses a phenoxyacetyl (PAC) protecting group on the adenine base. 3'-O-(2-cyanoethyl) phosphoramidite group for coupling.

- Functional Impact :

Comparative Data Table

| Compound Name | Protecting Groups | Phosphate Group | Molecular Weight (g/mol) | Key Applications | Stability Notes |

|---|---|---|---|---|---|

| N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-phosphate | N-acetyl, 3'-O-acetyl | 5'-monophosphate | ~450 (estimated) | Oligonucleotide synthesis | Deprotection: Base-sensitive |

| N-Benzoyl-2'-deoxyadenosine 5'-phosphate | N-benzoyl | 5'-monophosphate | 513.4 | DNA synthesis, diagnostics | Stable under acidic conditions |

| 2'-Fluoro-2'-deoxyadenosine 5'-phosphate | None | 5'-monophosphate | 365.2 | Antisense therapeutics, RNA studies | Nuclease-resistant |

| 3'-Phosphate-dATP | None | 5'-triphosphate | 571.2 | DNA sequencing, enzymatic assays | Chain termination |

| PAC-dA-CE Phosphoramidite | Phenoxyacetyl, 2-cyanoethyl | 3'-phosphoramidite | ~795.9 | Automated oligonucleotide synthesis | Fast deprotection, high efficiency |

Key Research Findings

- Protecting Group Chemistry : Acetyl groups (target compound) are removed under mild basic conditions (e.g., 20% aqueous methylamine), while benzoyl requires prolonged ammonia treatment .

- Phosphate Reactivity: The 5'-monophosphate in the target compound is less reactive than triphosphates (e.g., dATP) but enables controlled coupling in solid-phase synthesis .

- Biological Stability : Fluorinated analogs (e.g., 2'-F) exhibit prolonged half-lives in vivo due to resistance to enzymatic degradation, unlike acetylated derivatives .

Biological Activity

N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) is a modified nucleoside that plays a significant role in biochemical research and applications. This article explores its biological activity, including its interactions with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) has the molecular formula and a molecular weight of approximately 389.26 g/mol. The compound features an acetamido group at the 2' position and a dihydrogen phosphate group at the 5' position, which contributes to its unique properties and reactivity in biochemical pathways .

Biological Activity

1. Enzyme Interactions

N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) serves as a substrate for various enzymes involved in nucleic acid synthesis and metabolism. Its modified structure allows it to interact with enzymes that recognize nucleotide substrates, influencing their activity and specificity. Research indicates that such modifications can affect the binding affinity of nucleotides to their respective enzymes, thus playing a role in regulating cellular processes such as replication and transcription .

2. Stability and Hydrolysis

The compound exhibits stability in aqueous solutions due to the presence of acetyl groups, which enhance its solubility. It can undergo hydrolysis, resulting in the release of the phosphate group and yielding N-Acetyl-2'-deoxyadenosine. This hydrolysis is crucial for its biological activity as it can influence nucleotide metabolism .

3. Influence on DNA Polymerases

Studies have shown that N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) can act as an inhibitor or modulator in biochemical pathways. It has been observed to influence DNA polymerases during DNA synthesis and repair processes, which are critical for maintaining genomic integrity .

Case Studies

Several studies have focused on the biological activity of modified nucleotides similar to N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate):

- Study on Modified Nucleotides : A study investigated the effects of various acetylated nucleotides on enzyme kinetics. The results indicated that acetyl modifications could enhance or inhibit interactions with specific enzymes, thereby influencing their catalytic activities .

- Antiproliferative Activity : Research has demonstrated that similar compounds exhibit significant antiproliferative activity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Comparative Analysis

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2'-Deoxyadenosine 5'-(dihydrogen phosphate) | Natural nucleotide | No acetyl groups |

| 3',5'-Di-O-acetyl-2'-deoxyadenosine | Two acetyl groups | Enhanced hydrophobicity |

| N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate) | Additional N-acetyl modification | Increased potential for enzyme interaction |

The uniqueness of N-Acetyl-3'-O-acetyl-2'-deoxyadenosine lies in its specific modifications at the ribose sugar, significantly influencing its biochemical properties and interactions within biological systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Acetyl-3'-O-acetyl-2'-deoxyadenosine 5'-(dihydrogen phosphate), and how can purity be ensured?

- Methodology : Synthesis typically involves sequential protection of the 3'-OH and N6-amine groups using acetylating agents (e.g., acetic anhydride), followed by phosphorylation at the 5'-position with phosphoramidites or H-phosphonates. Deprotection is achieved via alkaline hydrolysis. Purification relies on reverse-phase HPLC or ion-exchange chromatography, with purity assessed by NMR (¹H/³¹P) and LC-MS .

- Key Considerations : Monitor reaction intermediates using TLC with UV visualization to avoid over-acetylation.

Q. Which analytical techniques are most effective for characterizing this compound's structural integrity?

- Methodology :

- NMR Spectroscopy : ¹H NMR confirms acetyl group positions (δ 2.0–2.3 ppm for CH₃), while ³¹P NMR verifies phosphate esterification (δ -0.5 to 2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M-H]⁻) and fragmentation patterns to validate the structure .

- HPLC : Use C18 columns with UV detection (λ = 260 nm) to assess purity and stability under aqueous conditions .

Q. How should this compound be stored to maintain stability in biochemical assays?

- Guidelines : Store lyophilized at -20°C in amber vials to prevent photodegradation. In solution, use neutral pH buffers (e.g., 10 mM Tris-HCl) and avoid repeated freeze-thaw cycles. Add EDTA (0.1 mM) to chelate metal ions that may catalyze hydrolysis .

Advanced Research Questions

Q. How do the acetyl modifications at the 3'-O and N6 positions affect enzymatic recognition in DNA repair systems?

- Experimental Design :

- Compare incorporation rates into DNA by polymerases (e.g., Pol β or Taq) using primer-extension assays with dATP and the acetylated analog.

- Use fluorescence anisotropy to measure binding affinity to repair enzymes (e.g., AP endonucleases) .

- Data Interpretation : Reduced incorporation rates suggest steric hindrance from the 3'-O-acetyl group, while altered binding may indicate disrupted hydrogen bonding at the N6 position .

Q. What isotopic labeling strategies (e.g., ¹³C, ¹⁵N) are feasible for tracking metabolic incorporation of this compound?

- Methodology :

- Synthesize the compound using ¹³C-labeled acetyl groups (from ¹³C-acetic anhydride) or ¹⁵N-enriched adenine precursors.

- Track incorporation into cellular DNA via LC-MS/MS or autoradiography (if ³²P-labeled) .

Q. How can contradictory results in kinase inhibition assays using this compound be resolved?

- Troubleshooting Steps :

- Verify enzyme activity with positive controls (e.g., unmodified dAMP).

- Test compound stability under assay conditions (pH, temperature) using HPLC.

- Perform competition assays with ATP analogs to confirm competitive vs. non-competitive inhibition mechanisms .

Q. What computational models predict the conformational effects of 3'-O-acetylation on DNA helix geometry?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.